- JAK PI3K/mTOR inhibitors combination therapy, World Intellectual Property Organization, , ,
Cas no 941685-37-6 (Ruxolitinib (S enantiomer))
Ruxolitinib (S enantiomer) structure
Product Name:Ruxolitinib (S enantiomer)
CAS-nummer:941685-37-6
MF:C17H18N6
MW:306.365022182465
MDL:MFCD13184797
CID:1064064
PubChem ID:50878566
Update Time:2025-06-13
Ruxolitinib (S enantiomer) Chemische en fysische eigenschappen
Naam en identificatie
-
- (3S)-3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile
- S-Ruxolitinib (INCB018424)
- (3S)-3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile (ent-Ruxolitinib)
- (3S)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile
- (S)-Ruxolitinib
- INCB18424
- INCB-18424
- S-Ruxolitinib
- Ruxolitinib (S enantiomer)
- (βS)-β-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile (ACI)
- INCB 18424
- (betaS)-beta-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile
- F85017
- (3S)-3-CYCLOPENTYL-3-(4-{7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PYRAZOL-1-YL)PROPANENITRILE
- s2902
- CHEMBL1287854
- Ruxolitinib, S-
- 1H-Pyrazole-1-propanenitrile, beta-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-, (betaS)-
- (3S)-3-cyclopentyl-3-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazol-1-yl)propanenitrile
- AKOS005145906
- MS-24437
- CCG-265007
- 941685-37-6
- HY-50856A
- WVA83G6MCW
- Ruxolitinib S enantiomer
- BCP15524
- SW220207-1
- EX-A4005
- AC-30902
- BDBM50557386
- 1H-Pyrazole-1-propanenitrile, beta-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-, (betaS)
- DTXSID30678918
- (S)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
- SCHEMBL99225
- BRD-K19601669-001-03-5
- ruxolitinib-(S)
- DB-309925
- S-INCB18424
-
- MDL: MFCD13184797
- Inchi: 1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/t15-/m0/s1
- InChI-sleutel: HFNKQEVNSGCOJV-HNNXBMFYSA-N
- LACHT: [C@H](C1CCCC1)(N1N=CC(C2N=CN=C3NC=CC=23)=C1)CC#N
Berekende eigenschappen
- Exacte massa: 306.15929460g/mol
- Monoisotopische massa: 306.15929460g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 4
- Complexiteit: 453
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.1
- Topologisch pooloppervlak: 83.2Ų
Experimentele eigenschappen
- Dichtheid: 1.40±0.1 g/cm3 (20 ºC 760 Torr),
- Oplosbaarheid: Insuluble (5.5E-3 g/L) (25 ºC),
Ruxolitinib (S enantiomer) Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Ruxolitinib (S enantiomer) Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18282-5mg |
S-Ruxolitinib (INCB018424) |
941685-37-6 | 98% | 5mg |
¥1457.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18282-10mg |
S-Ruxolitinib (INCB018424) |
941685-37-6 | 98% | 10mg |
¥2128.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18282-50mg |
S-Ruxolitinib (INCB018424) |
941685-37-6 | 98% | 50mg |
¥5863.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18282-200mg |
S-Ruxolitinib (INCB018424) |
941685-37-6 | 98% | 200mg |
¥10974.00 | 2023-09-09 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6156-5 mg |
S-Ruxolitinib |
941685-37-6 | 99.79% | 5mg |
¥708.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6156-10 mg |
S-Ruxolitinib |
941685-37-6 | 99.79% | 10mg |
¥1023.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6156-50 mg |
S-Ruxolitinib |
941685-37-6 | 99.79% | 50mg |
¥2553.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6156-100 mg |
S-Ruxolitinib |
941685-37-6 | 99.79% | 100MG |
¥4083.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6156-1 mL * 10 mM (in DMSO) |
S-Ruxolitinib |
941685-37-6 | 99.79% | 1 mL * 10 mM (in DMSO) |
¥708.00 | 2022-04-26 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S78940-10mg |
Ruxolitinib (S enantiomer) |
941685-37-6 | 10mg |
¥6138.0 | 2021-09-07 |
Ruxolitinib (S enantiomer) Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
Referentie
- Topical formulation comprising (R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile, World Intellectual Property Organization, , ,
Productiemethode 3
Reactievoorwaarden
1.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 25 - 30 °C; 2 - 3 h, 30 - 35 °C
Referentie
- A novel process for the preparation of ruxolitinib phosphate, India, , ,
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 12 h, rt → 100 °C
Referentie
- Preparation of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Janus kinase 2 inhibitors and degraders for treatment of cancer, World Intellectual Property Organization, , ,
Productiemethode 5
Reactievoorwaarden
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
Referentie
- Therapeutic combinations of a BTK inhibitor, a PI3K inhibitor and/or a JAK-2 inhibitor, World Intellectual Property Organization, , ,
Productiemethode 6
Reactievoorwaarden
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
Referentie
- Preparation of pyrrolopyrimidine derivatives as Janus kinase inhibitors for treatment of dry eye and other eye related diseases, World Intellectual Property Organization, , ,
Productiemethode 7
Reactievoorwaarden
Referentie
- Preparation of heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors, United States, , ,
Ruxolitinib (S enantiomer) Raw materials
- 4-Bromo-7H-pyrrolo[2,3-D]pyrimidine
- (3S)-3-cyclopentyl-3-[4-(7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]-pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile
- (βS)-β-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile
- Methanesulfonic acid, 1,1,1-trifluoro-, 7H-pyrrolo[2,3-d]pyrimidin-4-yl ester
Ruxolitinib (S enantiomer) Preparation Products
Ruxolitinib (S enantiomer) Leveranciers
Amadis Chemical Company Limited
Goudlid
(CAS:941685-37-6)Ruxolitinib (S enantiomer)
Ordernummer:A905461
Voorraadstatus:in Stock
Hoeveelheid:50mg/100mg/250mg
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 12:20
Prijs ($):188.0/339.0/579.0
E-mail:sales@amadischem.com
Xiantao Lizhao Pharmaceutical Technology Co., Ltd
Goudlid
(CAS:941685-37-6)ruxolitinib
Ordernummer:LZ0192
Voorraadstatus:in Stock
Hoeveelheid:100mg
Zuiverheid:98%
Prijsinformatie laatst bijgewerkt:Tuesday, 6 January 2026 10:11
Prijs ($):inquiry
E-mail:1010771219@qq.com
Ruxolitinib (S enantiomer) Gerelateerde literatuur
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
941685-37-6 (Ruxolitinib (S enantiomer)) Gerelateerde producten
- 1092939-17-7(Ruxolitinib phosphate)
- 952519-83-4(4-(1-(Hexan-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine)
- 1092973-96-0(1H-Pyrazole-1-propanenitrile, beta-(3-oxocyclopentyl)-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-)
- 1160597-27-2(4-[1-(1-cyclopentylbut-3-ynyl)pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidine)
- 1092939-15-5(Caspase3-Inhibitor BOC-D-FMK)
- 1315607-85-2(1H-Pyrazole-1-propanenitrile, β-(2-hydroxycyclopentyl)-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-, (βR)-)
- 1092973-94-8(1H-Pyrazole-1-propanenitrile, beta-(3-hydroxycyclopentyl)-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-)
- 1236033-03-6(Ruxolitinib N-Methanol)
- 1092939-16-6((betaR)-beta-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile sulfate)
- 941678-49-5(Ruxolitinib)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:941685-37-6)Ruxolitinib (S enantiomer)
Zuiverheid:99%/99%/99%
Hoeveelheid:50mg/100mg/250mg
Prijs ($):188.0/339.0/579.0
Xiantao Lizhao Pharmaceutical Technology Co., Ltd
(CAS:941685-37-6)ruxolitinib
Zuiverheid:98%
Hoeveelheid:100mg
Prijs ($):Onderzoek